N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted at the 1-position with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety and at the 4-position with a 2,6-dimethoxypyrimidinyl group. The pyrimidine ring contributes to planar geometry, which may facilitate interactions with aromatic residues in biological targets .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-26-14-6-5-13(11-15(14)27-2)20-19(25)24-9-7-23(8-10-24)16-12-17(28-3)22-18(21-16)29-4/h5-6,11-12H,7-10H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEGCTPFQXHISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C15H19N5O3
- Molecular Weight : 301.35 g/mol
Its structure features a piperazine core substituted with a dimethoxyphenyl group and a dimethoxypyrimidinyl moiety, which are crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit notable antitumor effects. In particular, this compound has been evaluated for its cytotoxicity against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including:
- Inhibition of Protein Kinases : The compound may interact with key signaling pathways involved in tumor growth.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 15.0 | Inhibition of EGFR signaling |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to the modulation of bacterial cell wall synthesis and disruption of membrane integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 16 µg/mL | Membrane disruption |
Case Studies
- Study on Antitumor Activity : A study involving the treatment of breast cancer cell lines with the compound showed a significant reduction in cell viability compared to untreated controls. The combination with doxorubicin enhanced the cytotoxic effect, suggesting a synergistic relationship that could be exploited for therapeutic purposes.
- Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of the compound against resistant strains of bacteria, it was found to outperform standard antibiotics in vitro, indicating its potential as a novel antimicrobial agent.
The biological activity of N-(3,4-dimethoxyphenyl)-4-(2,6-dimethoxy-pyrimidin-4-yl)piperazine-1-carboxamide can be attributed to several mechanisms:
- Targeting Kinases : The compound may inhibit specific kinases involved in cell signaling pathways critical for tumor survival.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
- DNA Interaction : Potential intercalation or binding to DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Aromatic Rings
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Differences : Replaces the piperazine-carboxamide with a benzamide and a phenethylamine chain.
- The benzamide group may limit solubility compared to the carboxamide-piperazine structure in the target compound .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Key Differences : Substitutes the dimethoxyphenyl and dimethoxypyrimidine groups with a chlorophenyl and ethylpiperazine.
- The ethyl group on piperazine introduces steric bulk, which may hinder receptor access .
4-(3-(Trifluoromethyl)phenyl)piperazine-1-carboximidamide
Core Heterocycle Modifications
Thieno[2,3-b]pyrazine Derivatives
- Example: N-(6-substituted-2-alkoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide.
- Key Differences: Replaces pyrimidine with a thienopyrazine core.
- The alkoxy substituents may modulate kinase selectivity .
Benzo[b][1,4]oxazin-3(4H)-one Analogues
- Example: 4-(3-(3-Oxo-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.
- Key Differences: Incorporates a fused benzoxazinone ring system.
- The propanoyl linker adds conformational flexibility compared to the rigid pyrimidine ring in the target compound .
Carboxamide Linker Variations
N-Phenethylpiperazine Derivatives
- Example: 2-(4-(3-Oxo-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenethylacetamide.
- Key Differences : Replaces the carboxamide-linked dimethoxyphenyl with a phenethyl group.
- Impact : The phenethyl moiety enhances lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. The acetamide linker shortens the distance between the piperazine and aromatic groups, affecting binding geometry .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
